3,6-Dibromo-9-(2,4-dimethylphenyl)-9H-carbazole is a specialized organic compound classified as a carbazole derivative. Its chemical formula is , and it possesses a molecular weight of approximately 429.15 g/mol. The compound features two bromine atoms located at the 3 and 6 positions of the carbazole ring, along with a 2,4-dimethylphenyl substituent at the 9 position. This structural arrangement allows for unique chemical properties and reactivity, making it a valuable building block in organic synthesis and material science.
Carbazole derivatives are well-known for their interesting optoelectronic properties, including fluorescence and conductivity. The carbazole core with bromine substitutions can influence these properties. The presence of the 2,4-dimethylphenyl group might further modify these functionalities. Research on similar carbazole derivatives with different substituents has shown promise in applications like organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) []. However, studies specifically on 3,6-Dibromo-DMPC are yet to be reported.
The two bromine atoms (Br) at the 3rd and 6th positions of 3,6-Dibromo-DMPC are attractive targets for Suzuki coupling reactions. This versatile reaction allows the attachment of various functional groups to the carbazole core, enabling the design of novel materials with tailored properties. Research exploring Suzuki coupling reactions with similar dibromo-carbazole derivatives has been documented [].
The combination of aromatic rings and bromine atoms in 3,6-Dibromo-DMPC could make it an interesting candidate for material science studies. The presence of these groups can influence properties like self-assembly, thermal stability, and interactions with other molecules. However, specific research on 3,6-Dibromo-DMPC in this context is currently limited.
The synthesis of 3,6-Dibromo-9-(2,4-dimethylphenyl)-9H-carbazole can be achieved through several methods:
3,6-Dibromo-9-(2,4-dimethylphenyl)-9H-carbazole is primarily utilized in:
Several compounds share structural similarities with 3,6-Dibromo-9-(2,4-dimethylphenyl)-9H-carbazole. Here are some notable examples for comparison:
Compound Name | CAS Number | Similarity | Unique Features |
---|---|---|---|
3,6-Dibromo-9-(m-tolyl)-9H-carbazole | 890653-54-0 | 1.00 | Contains m-tolyl group instead of 2,4-dimethylphenyl |
3,6-Dibromo-9-(3,5-dimethylphenyl)-9H-carbazole | 1786404-06-5 | 0.96 | Features different dimethyl substitution on phenyl |
3-Bromo-9-(3,5-dimethylphenyl)-9H-carbazole | 1141017-77-7 | 1.00 | Only one bromine substitution at position 3 |
9-(1,1'-Biphenyl)-3-bromo-9H-carbazole | 1221237-88-2 | 0.94 | Incorporates biphenyl moiety for enhanced stability |
The uniqueness of 3,6-Dibromo-9-(2,4-dimethylphenyl)-9H-carbazole lies in its specific substitution pattern that influences its electronic properties and reactivity profiles compared to these similar compounds.